molecular formula C10H9NO3 B1487474 5-Methoxy-2-oxoindoline-3-carbaldehyde CAS No. 52508-88-0

5-Methoxy-2-oxoindoline-3-carbaldehyde

Cat. No. B1487474
CAS RN: 52508-88-0
M. Wt: 191.18 g/mol
InChI Key: OOQUAIXBELNELL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized from 4-aminobenzoic acid as a starting material . The yield is approximately 92.0%, and the product forms yellow crystals with a melting point above 300°C .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-oxoindoline-3-carbaldehyde is characterized by the presence of a methoxy group, a carbonyl group, and an indoline ring. The compound’s 1H-NMR and 13C-NMR spectra provide further insights into its structure .

Scientific Research Applications

Quantum-Chemical Studies and Antioxidant Properties

5-Methoxy-2-oxoindoline-3-carbaldehyde has been studied for its antioxidant properties through the synthesis of novel carbohydrazones. These compounds, derived from 5-substituted isatins, including 5-methoxy-2-oxoindoline-3-carbaldehyde, were analyzed for their electronic and antioxidant characteristics using quantum-chemical calculations and in vitro assays. The study revealed significant antioxidant activity, indicating potential applications in developing new antioxidant agents (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Structural Revision and Synthesis of Benzofuran Derivatives

Research involving 5-methoxy-2-oxoindoline-3-carbaldehyde also extends to the structural revision of natural products and the synthesis of benzofuran derivatives. A study revisited the structures of sesbagrandiflorains A and B, leading to the synthesis of new derivatives with moderate antibacterial activity and cytotoxicity against melanoma cancer cells, showcasing the compound's utility in drug discovery and medicinal chemistry (Noviany, Samadi, Carpenter, Abugrain, Hadi, Purwitasari, Indra, Indra, & Mahmud, 2020).

Chemical Sensing Applications

5-Methoxy-2-oxoindoline-3-carbaldehyde was utilized in the development of a chemosensor for the selective detection of Al³⁺ ions. The chemosensor, based on a rhodamine dye framework, demonstrated high sensitivity and selectivity towards Al³⁺ ions in mixed aqueous media, indicating its potential for environmental monitoring and analytical applications (Dhara, Jana, Guchhait, & Kar, 2014).

Antimicrobial and Synthetic Chemistry

Further, the antimicrobial activities and synthesis of novel derivatives highlight the compound's versatility. New derivatives of 4-hydroxy-chromen-2-one, incorporating 5-methoxy-2-oxoindoline-3-carbaldehyde, have been synthesized and shown to exhibit significant antibacterial activity against various bacterial strains, demonstrating the compound's relevance in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Future Directions

For more details, you can refer to the Sigma-Aldrich product page .

properties

IUPAC Name

5-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,8H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQUAIXBELNELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672516
Record name 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-oxoindoline-3-carbaldehyde

CAS RN

52508-88-0
Record name 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52508-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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